molecular formula C11H20O2 B3049099 5,7-Undecanedione CAS No. 1942-48-9

5,7-Undecanedione

Cat. No.: B3049099
CAS No.: 1942-48-9
M. Wt: 184.27 g/mol
InChI Key: NNIUGFWCIDVDCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7-Undecanedione can be synthesized through the Stetter reaction, which involves the addition of an aldehyde to an α,β-unsaturated ketone. One common method includes the reaction of heptanal with 3-buten-2-one in the presence of a thiazolium salt catalyst, such as 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride, and a base like triethylamine. The reaction is typically carried out in an ethanol solvent under a nitrogen atmosphere at 80°C for 16 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Undecanedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but bases like sodium hydroxide or acids like hydrochloric acid are often involved.

Major Products:

Scientific Research Applications

5,7-Undecanedione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,7-Undecanedione exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

  • 2,5-Undecanedione
  • 2,10-Undecanedione
  • 2-Undecanone

Comparison: 5,7-Undecanedione is unique due to the specific positioning of its ketone groups, which influences its reactivity and the types of reactions it can undergo. For example, 2,10-Undecanedione exhibits different chemical behavior due to the distance between its ketone groups, affecting its applications and properties .

Properties

IUPAC Name

undecane-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIUGFWCIDVDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466096
Record name 5,7-undecanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1942-48-9
Record name 5,7-undecanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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